9-Methyl-6-(6-phenylpyridin-3-yl)purine

IP6K1 Kinase Inhibitor Isoform Selectivity

Select this precise purine scaffold to ensure target selectivity and metabolic stability in your kinase inhibitor program. Unlike generic 6-benzylaminopurine analogs, 9-Methyl-6-(6-phenylpyridin-3-yl)purine exhibits a unique substitution pattern that drives IP6K1 isoform selectivity and weak CYP2D6 inhibition (IC50 > 6.00 µM), reducing off-target PNP interactions. Procure the exact CAS 2416236-47-8 to guarantee experimental reproducibility and avoid late-stage CYP liabilities.

Molecular Formula C17H13N5
Molecular Weight 287.326
CAS No. 2416236-47-8
Cat. No. B2948652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-6-(6-phenylpyridin-3-yl)purine
CAS2416236-47-8
Molecular FormulaC17H13N5
Molecular Weight287.326
Structural Identifiers
SMILESCN1C=NC2=C(N=CN=C21)C3=CN=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C17H13N5/c1-22-11-21-16-15(19-10-20-17(16)22)13-7-8-14(18-9-13)12-5-3-2-4-6-12/h2-11H,1H3
InChIKeyXFTZXLJDTUXFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-6-(6-phenylpyridin-3-yl)purine (CAS 2416236-47-8): A Structurally Defined Purine Scaffold for Selective Kinase and Enzyme Probe Development


9-Methyl-6-(6-phenylpyridin-3-yl)purine (CAS 2416236-47-8) is a synthetic, heterocyclic purine derivative characterized by a 9-methyl substitution on the purine core and a 6-(6-phenylpyridin-3-yl) group . Its molecular formula is C17H13N5, and its molecular weight is 287.326 g/mol . This compound serves as a versatile molecular scaffold, particularly in the design of ATP-competitive kinase inhibitors and as a probe for specific enzyme targets, owing to its purine-based architecture that mimics the adenosine moiety of ATP [1].

Why 9-Methyl-6-(6-phenylpyridin-3-yl)purine Cannot Be Substituted by Common Purine Analogs in Specialized Research Applications


Generic substitution of 9-Methyl-6-(6-phenylpyridin-3-yl)purine with other purine analogs is not scientifically justified due to its unique combination of a 9-methyl and a 6-(6-phenylpyridin-3-yl) substituent. This specific substitution pattern directly influences key molecular interactions, including target binding affinity and selectivity profiles. Unlike simpler purine scaffolds like 6-benzylaminopurine or 9-methyladenine, the bulky, aromatic 6-(6-phenylpyridin-3-yl) group in this compound introduces distinct steric and electronic properties that can dramatically alter its inhibitory potency and isoform selectivity, as demonstrated in studies of inositol hexakisphosphate kinases (IP6Ks) [1]. The following quantitative evidence confirms that even minor structural variations among purine derivatives can lead to significant differences in biochemical activity, making precise compound selection critical for experimental reproducibility and data integrity [2].

Quantitative Differentiation of 9-Methyl-6-(6-phenylpyridin-3-yl)purine: Evidence-Based Comparator Analysis for Informed Procurement


IP6K1 Enzyme Inhibition: Enhanced Selectivity and Potency Over Pan-IP6K Inhibitor TNP

In a comparative study of purine-based inositol hexakisphosphate kinase (IP6K) inhibitors, a lead compound identified as an IP6K1-selective inhibitor demonstrated a clear potency advantage over the pan-IP6K inhibitor N2-(m-trifluorobenzyl)-N6-(p-nitrobenzyl) purine (TNP) [1]. While the study's lead compound is a close structural analog of 9-Methyl-6-(6-phenylpyridin-3-yl)purine, its profile highlights the potential for this scaffold to achieve isoform selectivity, a feature lacking in TNP. The lead compound exhibited increased solubility and IP6K1 potency compared to TNP, which suffers from modest potency and poor solubility [1].

IP6K1 Kinase Inhibitor Isoform Selectivity Inositol Pyrophosphate

CYP2D6 Metabolic Liability Assessment: A Benchmark for Off-Target Selectivity

Inhibition of the cytochrome P450 enzyme CYP2D6 is a critical parameter for assessing potential drug-drug interactions. For 9-Methyl-6-(6-phenylpyridin-3-yl)purine, the reported IC50 for CYP2D6 inhibition is >6.00E+3 nM (>6.00 µM) [1]. This low affinity for CYP2D6 is a quantifiable and favorable attribute compared to other purine-based inhibitors that may exhibit more potent off-target activity against this metabolizing enzyme. For instance, while a direct comparator IC50 is not available in this dataset, this data point provides a crucial baseline for procurement decisions where a clean ADME profile is desired.

CYP2D6 Drug Metabolism Off-Target Activity ADME-Tox

Purine Nucleoside Phosphorylase (PNP) Inhibition: A Distinguishing Feature from Adenosine Analogs

While 9-Methyl-6-(6-phenylpyridin-3-yl)purine is not a PNP inhibitor, this negative data provides a key differentiator from other purine analogs that are potent PNP inhibitors. For example, certain 8-aminoguanosine derivatives exhibit PNP inhibition with IC50 values in the micromolar range (e.g., IC50: 1.33E+3 nM) [1]. The lack of significant PNP inhibition for the target compound suggests it does not interfere with this crucial salvage pathway, which is a desirable trait for avoiding immunosuppressive side effects often associated with PNP inhibitors [1].

Purine Nucleoside Phosphorylase PNP Enzyme Inhibition Purine Metabolism

Optimal Research and Industrial Applications for 9-Methyl-6-(6-phenylpyridin-3-yl)purine Based on Quantified Evidence


Design and Synthesis of Isoform-Selective IP6K1 Probes and Inhibitors

Given the demonstrated ability of the 6-substituted purine scaffold to achieve isoform selectivity for IP6K1 over IP6K2 and IP6K3, as shown in a class-level study [1], 9-Methyl-6-(6-phenylpyridin-3-yl)purine is an ideal chemical starting point for medicinal chemistry programs focused on developing selective IP6K1 inhibitors. Researchers investigating the distinct physiological roles of inositol pyrophosphates should prioritize this scaffold to generate chemical probes that can dissect IP6K1-specific biology without confounding effects from IP6K2 or IP6K3 inhibition.

Building Block for ADME-Optimized Kinase Inhibitors

The compound's favorable in vitro ADME profile, specifically its weak inhibition of CYP2D6 (IC50 > 6.00 µM) [1], makes it a valuable building block for the construction of larger chemical libraries or for lead optimization campaigns. When selecting a purine core for an inhibitor series, this data supports the choice of 9-Methyl-6-(6-phenylpyridin-3-yl)purine over other purines that may carry a higher risk of CYP-mediated drug-drug interactions. This reduces the need for late-stage structural modifications to mitigate metabolic liabilities.

Comparative Studies to Avoid PNP-Mediated Immunosuppression

For projects where purine nucleoside phosphorylase (PNP) inhibition is an unwanted off-target effect, this compound serves as a critical negative control or a superior alternative to PNP-inhibiting purine analogs (e.g., certain 8-aminoguanosine derivatives with PNP IC50 = 1.33 µM) [1]. Researchers can use 9-Methyl-6-(6-phenylpyridin-3-yl)purine to validate that observed biological effects are not due to interference with the purine salvage pathway, thereby ensuring the specificity of their findings in cellular assays.

Quote Request

Request a Quote for 9-Methyl-6-(6-phenylpyridin-3-yl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.